(S)-1-(3-Chlorophenyl)pentan-1-amine
Description
(S)-1-(3-Chlorophenyl)pentan-1-amine is a chiral amine derivative featuring a pentyl chain attached to a 3-chlorophenyl group. The stereochemistry at the amine-bearing carbon (S-configuration) is critical for its biological activity and interactions with enantioselective targets, such as enzymes or receptors.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
(1S)-1-(3-chlorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3/t11-/m0/s1 |
InChI Key |
VBMYCORDMGPBTR-NSHDSACASA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CC(=CC=C1)Cl)N |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chlorophenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and a suitable amine precursor.
Reaction Steps:
Industrial Production Methods
Industrial production methods for (S)-1-(3-Chlorophenyl)pentan-1-amine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chlorophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
(S)-1-(3-Chlorophenyl)pentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Chlorophenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substitutions
(S)-1-(3-Chloro-4-fluorophenyl)pentan-1-amine
This analogue introduces a 4-fluoro substituent alongside the 3-chloro group on the phenyl ring. Comparative studies suggest that the additional fluorine reduces metabolic degradation in hepatic microsomes by ~15% compared to the parent compound, enhancing its plasma half-life .
| Property | (S)-1-(3-Chlorophenyl)pentan-1-amine | (S)-1-(3-Chloro-4-fluorophenyl)pentan-1-amine |
|---|---|---|
| Molecular Weight | 213.7 g/mol | 231.7 g/mol |
| logP | 2.8 | 3.1 |
| Metabolic Stability | Moderate | High |
Analogues with Modified Alkyl Chains or Bulky Substituents
2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine (Compound 20)
This compound features a bicyclic terpene-derived substituent (borneol moiety) linked via an ether bond to the pentan-1-amine backbone. The bulky bicyclo[2.2.1]heptane group significantly increases steric hindrance, reducing binding to dopamine receptors by ~40% compared to (S)-1-(3-chlorophenyl)pentan-1-amine. However, it exhibits enhanced selectivity for serotonin transporters (SERT) in vitro (Ki = 12 nM vs. 28 nM for the parent compound) .
2-Chloro-5-(2-(4-isobutylphenyl)propoxy)-N-methylpentan-1-amine (Compound 21)
Here, a 4-isobutylphenylpropoxy chain replaces the simpler phenyl group. This modification enhances solubility in polar solvents (e.g., water solubility increases from 0.5 mg/mL to 2.1 mg/mL) but reduces CNS penetration due to higher polarity. Compound 21 shows negligible activity at adrenergic receptors but retains moderate affinity for sigma-1 receptors (IC50 = 89 nM) .
Key Trends and Mechanistic Insights
- Electron-withdrawing groups (e.g., Cl, F) on the aryl ring improve metabolic stability but may reduce receptor affinity due to decreased π-π interactions.
- Bulky substituents (e.g., bicyclic systems) enhance target selectivity but often compromise pharmacokinetic properties.
- Chain elongation or branching (e.g., propoxy linkages) can modulate solubility and blood-brain barrier permeability.
Biological Activity
(S)-1-(3-Chlorophenyl)pentan-1-amine, a chiral amine, has garnered attention in various fields of research due to its potential biological activities. This compound features a chlorophenyl group attached to a pentan-1-amine backbone, which influences its interaction with biological systems. This article delves into its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic applications.
(S)-1-(3-Chlorophenyl)pentan-1-amine is characterized by the following properties:
- Molecular Formula : CHClN
- Molecular Weight : 201.71 g/mol
- Chirality : The compound exists as an enantiomer, with distinct biological activities compared to its counterpart (R)-1-(3-Chlorophenyl)pentan-1-amine.
The biological activity of (S)-1-(3-Chlorophenyl)pentan-1-amine is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to alterations in metabolic pathways.
- Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
Biological Activities
Research indicates that (S)-1-(3-Chlorophenyl)pentan-1-amine exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest potential antidepressant-like effects in animal models.
- Neuroprotective Properties : The compound has been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases.
- Analgesic Activity : Some studies indicate that it may possess analgesic properties.
Table 1: Summary of Biological Activities
Case Study: Antidepressant-Like Effects
In a study conducted on rodents, (S)-1-(3-Chlorophenyl)pentan-1-amine was administered to evaluate its antidepressant-like effects. The results demonstrated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors. These findings indicate that the compound may influence serotonin levels or receptor sensitivity.
Comparative Analysis with Similar Compounds
To understand the unique properties of (S)-1-(3-Chlorophenyl)pentan-1-amine, it is essential to compare it with similar compounds:
Table 2: Comparison with Related Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| (R)-1-(3-Chlorophenyl)pentan-1-amine | Enantiomer | Different receptor affinity |
| 1-(3-Chlorophenyl)butan-1-amine | Shorter chain analog | Varying potency in enzyme inhibition |
| 1-(3-Chlorophenyl)hexan-1-amine | Longer chain analog | Distinct pharmacokinetic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
